molecular formula C22H16ClNO5S B2572498 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide CAS No. 923193-64-0

4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide

Cat. No.: B2572498
CAS No.: 923193-64-0
M. Wt: 441.88
InChI Key: WTJKEEVYMZUNKT-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the chromen-4-one family and contains multiple functional groups, including a chloro group, a methoxy group, and a sulfonamide group. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the condensation of 2-(2-methoxyphenyl)benzaldehyde with 3-chloro-2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the chromen-4-one structure. Subsequent sulfonation with chlorosulfonic acid and reaction with aniline derivatives yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is studied for its potential biological activities. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It may be investigated for its anti-inflammatory, antioxidant, or anticancer activities.

Industry: In the chemical industry, this compound is utilized in the production of various fine chemicals and pharmaceutical intermediates. Its unique structure and reactivity make it valuable in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide

  • 4-Chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

  • 4-Chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzeneacetamide

Uniqueness: Compared to similar compounds, this compound stands out due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound's solubility and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO5S/c1-28-20-5-3-2-4-17(20)22-13-19(25)18-12-15(8-11-21(18)29-22)24-30(26,27)16-9-6-14(23)7-10-16/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKEEVYMZUNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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